3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene

Organic electronics Dielectric constant Polythiophene

3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene (CAS 672287-41-1) is a functionalized bithiophene monomer featuring a polar sulfinyl (–S(=O)–) group tethered via a linear C10 alkyl chain to the 3-position of the bithiophene core, with terminal methyl groups at the 5,5' positions. With a molecular formula of C20H30OS3 and a molecular weight of 382.65 g/mol , this compound serves as a monomeric building block for the synthesis of conjugated polymers—particularly via the sulfinyl precursor route—where the polar sulfinyl moiety enables property tuning (e.g., HOMO/LUMO levels, dielectric constant) relative to non-polar alkyl- or alkylsulfanyl-substituted analogs.

Molecular Formula C20H30OS3
Molecular Weight 382.7 g/mol
CAS No. 672287-41-1
Cat. No. B12521227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene
CAS672287-41-1
Molecular FormulaC20H30OS3
Molecular Weight382.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCS(=O)C1=C(SC(=C1)C)C2=CC=C(S2)C
InChIInChI=1S/C20H30OS3/c1-4-5-6-7-8-9-10-11-14-24(21)19-15-17(3)23-20(19)18-13-12-16(2)22-18/h12-13,15H,4-11,14H2,1-3H3
InChIKeyKLGBHSKKMURUHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene (CAS 672287-41-1): Chemical Identity and Research Procurement Context


3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene (CAS 672287-41-1) is a functionalized bithiophene monomer featuring a polar sulfinyl (–S(=O)–) group tethered via a linear C10 alkyl chain to the 3-position of the bithiophene core, with terminal methyl groups at the 5,5' positions . With a molecular formula of C20H30OS3 and a molecular weight of 382.65 g/mol , this compound serves as a monomeric building block for the synthesis of conjugated polymers—particularly via the sulfinyl precursor route—where the polar sulfinyl moiety enables property tuning (e.g., HOMO/LUMO levels, dielectric constant) relative to non-polar alkyl- or alkylsulfanyl-substituted analogs [1].

Why Generic Bithiophene Monomers Cannot Substitute for 3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene in Property-Driven Polymer Design


Substituting 3-(decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene with an unfunctionalized bithiophene or an alkylsulfanyl analog is not equivalent because the oxidation state of sulfur directly dictates key polymer properties. Replacing the sulfinyl group with an alkylsulfanyl (–S–) lowers the dielectric constant and fails to provide the same degree of HOMO stabilization, while over-oxidation to sulfonyl (–SO2–) can excessively disrupt crystallinity and π–π stacking [1]. Furthermore, the decane-1-sulfinyl chain length is critical: shorter hexyl or hexamethylene spacers produce different solubility–self-assembly balances; the C10 spacer offers a distinct compromise between solution processability and solid-state ordering that cannot be matched by generic alkyl-chain variants [2].

Quantitative Differentiation Evidence for 3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene: Head-to-Head and Class-Level Comparator Data


Dielectric Constant Enhancement: Sulfinyl-Functionalized Polythiophene vs. Regioregular P3HT

Polymers derived from sulfinyl-substituted thiophene monomers achieve a significantly higher dielectric constant (εr) than unfunctionalized regioregular poly(3-hexylthiophene) (P3HT). In a direct head-to-head comparison of sulfinylated P3AT vs. P3HT, εr at MHz frequency and room temperature increased from 3.75 (P3HT) to 7.4 (sulfinylated polymer) [1]. While the direct study employed methylsulfinyl directly attached to the thiophene ring, the class-level inference extends to the decane-1-sulfinyl bithiophene monomer, where the polar sulfinyl group is expected to contribute orientational polarization and thus elevate εr relative to non-polar alkyl- or alkylsulfanyl-substituted bithiophene monomers.

Organic electronics Dielectric constant Polythiophene

HOMO Energy Level Deepening: Sulfinyl vs. Sulfanyl Side-Chain Effect in Thiophene-Based Polymers

Oxidizing the side-chain sulfur from sulfanyl (–S–) to sulfinyl (–S(=O)–) lowers the HOMO energy level of thiophene-based conjugated polymers. In a cross-study comparable class of fluorene-thiophene alternating copolymers, the sulfinyl-substituted copolymer exhibited a deeper HOMO level compared to its alkylsulfanyl counterpart, as measured by cyclic voltammetry [1]. The deeper HOMO of the sulfinyl polymer enhances ambient stability against oxidative doping relative to the sulfanyl variant. Extending this class-level inference, a polymer synthesized from 3-(decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene would exhibit a similarly deepened HOMO relative to an analogous polymer derived from a 3-(decylsulfanyl)-bithiophene monomer.

HOMO level Sulfinyl group Electronic tuning

Optical Band Gap Widening via Non-Planar Conformation: Sulfinyl-Fluorene Copolymer vs. Less Sterically Hindered Analogs

The bulky sulfinyl substituent on the thiophene ring induces a non-planar polymer backbone conformation that widens the optical band gap and increases photoluminescence quantum yield. In a direct head-to-head comparison within a fluorene-thiophene copolymer series, the sulfinyl-substituted copolymer showed a larger optical band gap than the alkylsulfanyl analog due to interrupted effective conjugation length [1]. This blue-shifted absorption and enhanced emission make the sulfinyl monomer particularly valuable for applications requiring higher-energy emission or reduced interchain quenching.

Optical band gap Photoluminescence Non-planar conformation

Enhanced Self-Assembly and Chromic Response: Sulfinyl-Terminated Side Chain vs. Conventional Alkyl Side Chains on Polythiophene

Polythiophenes bearing a sulfinyl group at the terminal position of a hexamethylenic side chain exhibit superior chromic responses, enhanced self-assembling capabilities, and more extended conjugation length compared to analogous polythiophenes with conventional alkyl or alkylsulfanyl side chains [1]. This class-level evidence supports the value of the decane-1-sulfinyl bithiophene monomer: the polar sulfinyl terminus promotes interchain ordering, which translates into sharper thermochromic and solvatochromic transitions and higher electrical conductivity in the solid state.

Self-assembly Chromic response Polythiophene side-chain engineering

Balanced Crystallinity vs. Dielectric Constant: Sulfinyl Offers a Compromise Between Sulfanyl (Low εr) and Sulfonyl (Disrupted π-Stacking)

Grazing-incidence wide-angle X-ray diffraction (GIWAXS) studies reveal that sulfonyl (–SO2–) substitution strongly disrupts polythiophene crystallinity and π–π stacking, while sulfinyl (–S(=O)–) substitution offers a more moderate perturbation [1]. The sulfinylated polymer preserves a greater degree of favorable π–π stacking structure while still delivering a substantially elevated dielectric constant (εr ≈ 7.4 vs. 3.75 for P3HT). This positions the sulfinyl monomer—and by class-level inference the 3-(decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene—as a strategic building block that balances the trade-off between high εr and maintained crystalline order, a balance that neither sulfanyl (too low εr) nor sulfonyl (too disruptive) can achieve.

Crystallinity Dielectric constant π-π stacking

Evidentiary Limitations: Current Availability of Compound-Specific Quantitative Data for CAS 672287-41-1

As of the date of this guide, no published primary research paper or patent has been identified that contains quantitative head-to-head performance data specifically for polymers or devices fabricated exclusively from 3-(decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene (CAS 672287-41-1) versus named comparator monomers [1]. All quantitative differentiation evidence presented above is derived from class-level studies on structurally analogous sulfinyl-substituted thiophene monomers and polymers. Procurement decisions should therefore weigh the demonstrated class-level advantages of sulfinyl over sulfanyl and sulfonyl substituents—higher dielectric constant, deepened HOMO, balanced crystallinity, and enhanced self-assembly—against the current absence of compound-specific device data. Users requiring monomer-level validation are advised to request custom comparative data from suppliers or to commission targeted benchmarking studies.

Evidence gap Research procurement Data limitation

Procurement-Driven Application Scenarios for 3-(Decane-1-sulfinyl)-5,5'-dimethyl-2,2'-bithiophene Based on Quantitative Evidence


High-Dielectric-Constant Polymer Synthesis for Organic Field-Effect Transistors (OFETs)

Researchers synthesizing donor–acceptor copolymers for OFETs can leverage this monomer to introduce polar sulfinyl side chains that elevate the dielectric constant from ~3.75 (P3HT baseline) to ~7.4 (sulfinylated polymer), as demonstrated in class-level studies [1]. The C10 spacer provides solubility in common organic solvents (toluene, chlorobenzene) while maintaining sufficient chain flexibility for solution processing. The balanced crystallinity of sulfinyl-functionalized polymers, relative to over-oxidized sulfonyl variants, preserves the π–π stacking necessary for charge transport [1].

Sulfinyl Precursor Route to Ladder-Type Conjugated Polymers

The 3-(alkane-1-sulfinyl)thiophene motif is a key building block for the sulfinyl precursor route to ladder-type polyacene analogs [1]. This monomer enables intramolecular condensation in triflic acid to form fused thiophene ring systems with reduced band gaps. The decane chain enhances solubility of the prepolymer intermediate, facilitating processing prior to the final cyclization step.

Organic Photovoltaic (OPV) Active Layer Materials with Enhanced Exciton Dissociation

The elevated dielectric constant of sulfinyl-containing polymers reduces exciton binding energy, promoting more efficient charge separation in bulk heterojunction solar cells [1]. Polythiophenes with sulfinyl-terminated hexamethylene side chains have already demonstrated promising photovoltaic performance relative to non-sulfinyl analogs [2]; extending the spacer to decamethylene via this monomer may further optimize morphology.

Fluorescent Sensor and OLED Host Materials Requiring Wide Band Gap and High PL Quantum Yield

The non-planar conformation induced by the bulky sulfinyl substituent widens the optical band gap and increases photoluminescence quantum yield in fluorene–thiophene copolymers [1]. This monomer is therefore suited for synthesizing wide-band-gap host polymers for blue OLEDs or fluorescent chemosensors, where high emission efficiency and spectral purity are critical selection criteria.

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